REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][N:6]=1)=[O:4].[C:12]([O-])([O-])=O.[K+].[K+].CI.CN(C=O)C>CCOC(C)=O.O>[CH3:1][O:2][C:3]([C:5]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][N:6]=1)=[O:4] |f:1.2.3|
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Name
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|
Quantity
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3.5 g
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Type
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reactant
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Smiles
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COC(=O)C1=NC=CC=C1O
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Name
|
|
Quantity
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3.46 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
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|
Quantity
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4.87 g
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Type
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reactant
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Smiles
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CI
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 18 h at rt under nitrogen
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a 50 mL round-bottom flask fitted with magnetic stirrer
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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aqueous layer was extracted with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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to give the crude product
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Type
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CUSTOM
|
Details
|
The crude product was purified by column chromatography
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Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
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COC(=O)C1=NC=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 55.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |